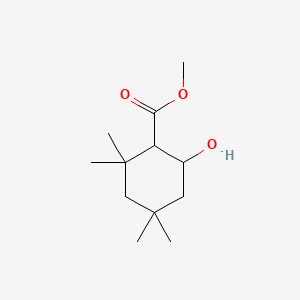
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.3 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemical compounds, particularly in the study of synthetic elastomers and natural rubber.
Preparation Methods
The synthesis of Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate typically involves the esterification of 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the study of synthetic elastomers and natural rubber.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate depends on its specific application. In chemical reactions, the hydroxyl and ester groups are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the ester group can undergo hydrolysis, reduction, and other transformations.
Comparison with Similar Compounds
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate can be compared with similar compounds such as:
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylic acid: This compound has a carboxylic acid group instead of an ester group, making it more acidic and reactive in different chemical reactions.
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane: This compound is used in the study of synthetic elastomers and natural rubber, similar to this compound.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry.
Biological Activity
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate (CAS Number: 2241504-56-1) is a chemical compound that has garnered interest in various fields including organic chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexane structure with multiple methyl groups and a hydroxyl functional group. The molecular formula is C14H26O3, and it has a molecular weight of approximately 242.35 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid |
| Purity (GC) | ≥ 98% |
| Melting Point | Not specified |
| Solubility | Soluble in methanol |
Case Studies
- Antioxidant Studies : Research indicates that similar cyclohexane derivatives possess significant antioxidant properties. For instance, a study found that these compounds could effectively reduce oxidative stress markers in vitro.
- In Vivo Studies : Animal models have shown that related compounds can modulate immune responses, suggesting potential therapeutic applications in inflammatory diseases.
- Synthesis of Derivatives : this compound serves as an intermediate in synthesizing more complex molecules with enhanced biological activities. For example, it is used in the production of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane, which has been studied for its potential applications in medicinal chemistry.
Pharmacological Potential
Recent literature reviews highlight the pharmacological potential of this compound and its derivatives:
- Cytotoxicity : Some studies suggest that certain derivatives exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells.
- Neuroprotective Effects : Preliminary studies indicate that related compounds may have neuroprotective effects, potentially useful in neurodegenerative diseases.
Toxicological Profile
While specific toxicological data on this compound is sparse, toxicity assessments of similar chemical structures generally indicate low toxicity levels at therapeutic doses.
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
methyl 6-hydroxy-2,2,4,4-tetramethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-11(2)6-8(13)9(10(14)15-5)12(3,4)7-11/h8-9,13H,6-7H2,1-5H3 |
InChI Key |
HPCDMIDALPUFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(C1)(C)C)C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















